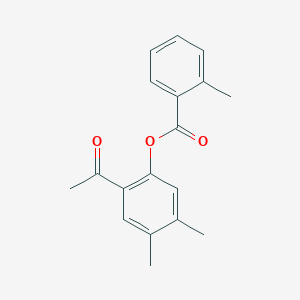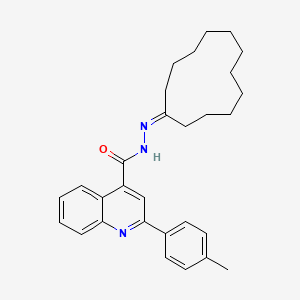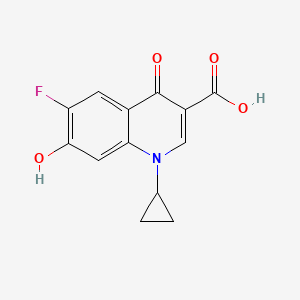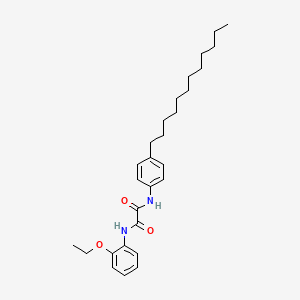methanone CAS No. 89242-35-3](/img/structure/B14145264.png)
[1-(2-Chlorophenyl)isoquinolin-3-yl](4-methylpiperazin-1-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Chlorophenyl)isoquinolin-3-ylmethanone is a complex organic compound with a unique structure that combines an isoquinoline core with a piperazine moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Chlorophenyl)isoquinolin-3-ylmethanone typically involves multi-step organic reactions. One common method starts with the preparation of the isoquinoline core, followed by the introduction of the chlorophenyl group. The final step involves the attachment of the piperazine moiety through a nucleophilic substitution reaction. The reaction conditions often require the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are optimized for efficiency and cost-effectiveness. The use of continuous flow reactors can also be considered to enhance the scalability and reproducibility of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
1-(2-Chlorophenyl)isoquinolin-3-ylmethanone can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Aplicaciones Científicas De Investigación
1-(2-Chlorophenyl)isoquinolin-3-ylmethanone has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential interactions with biological macromolecules.
Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 1-(2-Chlorophenyl)isoquinolin-3-ylmethanone involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, or ion channels. The compound may exert its effects by modulating the activity of these targets, leading to changes in cellular signaling pathways and physiological responses.
Comparación Con Compuestos Similares
Similar Compounds
(E)-2-[(1-Benzylpiperidin-4-yl)methylene]-5,6-dimethoxyindan-1-one: This compound shares a similar piperazine moiety but has a different core structure.
(-)-Carvone: Although structurally different, this compound also exhibits interesting biological activities.
Uniqueness
What sets 1-(2-Chlorophenyl)isoquinolin-3-ylmethanone apart is its unique combination of an isoquinoline core and a piperazine moiety, which may confer distinct pharmacological properties and potential therapeutic benefits.
Propiedades
Número CAS |
89242-35-3 |
|---|---|
Fórmula molecular |
C21H20ClN3O |
Peso molecular |
365.9 g/mol |
Nombre IUPAC |
[1-(2-chlorophenyl)isoquinolin-3-yl]-(4-methylpiperazin-1-yl)methanone |
InChI |
InChI=1S/C21H20ClN3O/c1-24-10-12-25(13-11-24)21(26)19-14-15-6-2-3-7-16(15)20(23-19)17-8-4-5-9-18(17)22/h2-9,14H,10-13H2,1H3 |
Clave InChI |
OYKHXLONJJWQCN-UHFFFAOYSA-N |
SMILES canónico |
CN1CCN(CC1)C(=O)C2=CC3=CC=CC=C3C(=N2)C4=CC=CC=C4Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(5Z)-5-{[(1-benzylpiperidin-4-yl)amino]methylidene}-3-(2-chlorophenyl)-6-hydroxypyrimidine-2,4(3H,5H)-dione](/img/structure/B14145192.png)










![1-Nitro-3-[(Z)-phenyl-ONN-azoxy]benzene](/img/structure/B14145262.png)

![Oxo-phenyl-[3-(trifluoromethyl)phenyl]phosphanium](/img/structure/B14145282.png)
